molecular formula C24H28N4O4 B4322810 Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate

Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate

Cat. No.: B4322810
M. Wt: 436.5 g/mol
InChI Key: FRZYLQAAEFSJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoate ester linked to a pyrrolidine ring, which is further connected to a piperazine ring with a pyridine substituent. The intricate arrangement of these functional groups makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate ester, followed by the formation of the pyrrolidine ring. The piperazine ring is then introduced, and finally, the pyridine substituent is added. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Ethyl 4-{2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of biological processes and as a tool for probing molecular interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the production of specialty chemicals, materials, or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a particular biochemical pathway or its interaction with a specific protein.

Comparison with Similar Compounds

Ethyl 4-{2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Ethyl 4-{2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate analogs: These compounds have similar structures but with slight modifications, such as different substituents on the pyridine or piperazine rings.

    Other benzoate esters: Compounds with different ester groups or variations in the benzoate structure.

    Pyrrolidine and piperazine derivatives: Molecules that share the pyrrolidine or piperazine rings but differ in other functional groups or substituents.

Properties

IUPAC Name

ethyl 4-[2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-2-32-24(31)19-3-5-20(6-4-19)28-22(29)17-21(23(28)30)27-15-13-26(14-16-27)12-9-18-7-10-25-11-8-18/h3-8,10-11,21H,2,9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZYLQAAEFSJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate
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Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate
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Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate
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Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate
Reactant of Route 5
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Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate
Reactant of Route 6
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Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate

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